ethyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Description
Ethyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzimidazole core have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, including oral bioavailability, distribution in various tissues, metabolism by various enzymes, and excretion through various routes .
Result of Action
Similar compounds have been reported to have various effects, including inhibition of cell growth, induction of cell death, modulation of cellular signaling, and alteration of cellular metabolism .
Action Environment
Similar compounds have been reported to be affected by various environmental factors, including ph, temperature, presence of other compounds, and cellular environment .
Properties
IUPAC Name |
ethyl 2-[[2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-2-31-22(30)18-12-6-7-13-19(18)24-20(29)16-32-23-26-25-21(17-10-4-3-5-11-17)28(23)27-14-8-9-15-27/h3-15H,2,16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFXOKFYQRXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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